- Role of phosphorus adducts in the indolization reaction between arylhydrazones and phosphorus trichlorideTetrahedron, 1987, 43(12), 2755-60,
Cas no 91-55-4 (2,3-Dimethylindole)

2,3-Dimethylindole structure
Nome del prodotto:2,3-Dimethylindole
2,3-Dimethylindole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,3-Dimethyl-1H-indole
- 2,3-Dimethylindole
- 2.3-Dimethylindole
- NSC 24936
- 1H-Indole, 2,3-dimethyl-
- INDOLE, 2,3-DIMETHYL-
- 2,3-dimethyl indole
- TFW7O9HWZK
- PYFVEIDRTLBMHG-UHFFFAOYSA-N
- PubChem7334
- 2,3-Dimethyl-1H-indole #
- s213
- HMS1648J03
- NSC24936
- BBL025939
- STL377851
- TRA0032781
- NCGC0
- D1579
- Q27289944
- Z56867202
- SCHEMBL154593
- NCGC00331571-01
- D-5350
- EN300-17046
- 2,3-Dimethylindole, >=97%
- EINECS 202-076-2
- 2,3-dimethyl-1h-indol
- AKOS000445202
- InChI=1/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H
- AB00444231-03
- NSC-24936
- AC-11743
- LS-82921
- CHEMBL3252119
- FT-0641910
- F2190-0646
- AS-56969
- DTXSID6059027
- UNII-TFW7O9HWZK
- FT-0609715
- AMY23189
- 91-55-4
- DIMETHYLINDOLE, 2,3-
- F12404
- CS-W010999
- MFCD00005617
- 2,3-Dimethyl-1H-indole (ACI)
- Indole, 2,3-dimethyl- (7CI, 8CI)
- DB-057262
- NS00039401
- SY048829
- BDBM50612697
-
- MDL: MFCD00005617
- Inchi: 1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3
- Chiave InChI: PYFVEIDRTLBMHG-UHFFFAOYSA-N
- Sorrisi: C1C=C2NC(C)=C(C2=CC=1)C
- BRN: 116662
Proprietà calcolate
- Massa esatta: 145.08900
- Massa monoisotopica: 145.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 144
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 15.8
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.8
Proprietà sperimentali
- Colore/forma: Cristalli filloidi
- Densità: 1.0641 (estimate)
- Punto di fusione: 104.0 to 108.0 deg-C
- Punto di ebollizione: 285°C(lit.)
- Punto di infiammabilità: 285°C/750mm
- Indice di rifrazione: 1.6030 (estimate)
- PSA: 15.79000
- LogP: 2.78470
- Solubilità: Solubile in etanolo etere e acido cloridrico concentrato, leggermente solubile in acqua calda e petrolio
2,3-Dimethylindole Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302+H312+H332
- Dichiarazione di avvertimento: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: S24/25
- RTECS:NL7185000
- Condizioni di conservazione:Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili.
- TSCA:Yes
2,3-Dimethylindole Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2,3-Dimethylindole Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147760-25g |
2,3-Dimethylindole |
91-55-4 | 95%+ | 25g |
$59 | 2024-07-20 | |
Enamine | EN300-17046-5.0g |
2,3-dimethyl-1H-indole |
91-55-4 | 95% | 5.0g |
$37.0 | 2023-07-07 | |
Enamine | EN300-17046-50.0g |
2,3-dimethyl-1H-indole |
91-55-4 | 95% | 50.0g |
$234.0 | 2023-07-07 | |
Enamine | EN300-17046-0.1g |
2,3-dimethyl-1H-indole |
91-55-4 | 95% | 0.1g |
$19.0 | 2023-09-20 | |
eNovation Chemicals LLC | D760197-100g |
2,3-Dimethylindole |
91-55-4 | 97% | 100g |
$225 | 2024-06-07 | |
Life Chemicals | F2190-0646-2.5g |
2,3-Dimethylindole |
91-55-4 | 95%+ | 2.5g |
$40.0 | 2023-09-06 | |
Life Chemicals | F2190-0646-5g |
2,3-Dimethylindole |
91-55-4 | 95%+ | 5g |
$60.0 | 2023-09-06 | |
Fluorochem | 223002-100g |
2,3-Dimethyl-1H-indole |
91-55-4 | 95% | 100g |
£232.00 | 2022-02-28 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18504-50g |
2,3-Dimethylindole, 97% |
91-55-4 | 97% | 50g |
¥1704.00 | 2023-03-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012337-50g |
2,3-Dimethylindole |
91-55-4 | 97% | 50g |
¥662 | 2024-05-21 |
2,3-Dimethylindole Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane
Riferimento
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Pentacarbonylchlororhenium , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ; 24 h, 140 °C
Riferimento
- Rhenium(I)-Catalyzed C-Methylation of Ketones, Indoles, and Arylacetonitriles Using MethanolJournal of Organic Chemistry, 2021, 86(9), 6943-6951,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Acetonitrile ; 0.17 h, rt; 59 psi, rt → 90 °C; 50 h, 59 psi, 90 °C; 50 h, 59 psi, 90 °C
Riferimento
- Synthesis of indoles by palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes: Methyl indole-4-carboxylateOrganic Syntheses, 2003, 80, 75-84,
Synthetic Routes 6
Condizioni di reazione
1.1 Catalysts: 1H-Imidazolium, 1-(4-sulfobutyl)-3-[3-(trihydroxysilyl)propyl]-, 4-methylbenzene… (silica supported) Solvents: Ethanol ; 4 h, rt
Riferimento
- Novel and Efficient Heterogeneous 4-Methylbenzenesulfonic Acid-Based Ionic Liquid Supported on Silica Gel for Greener Fischer Indole SynthesisCatalysis Letters, 2016, 146(5), 968-976,
Synthetic Routes 7
Condizioni di reazione
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Methanol ; 7 h, reflux
Riferimento
- GREEN SYNTHESIS OF 2,3,4,9-TETRAHYDRO-1H-CARBAZOLES/2,3-DIMETHYLINDOLES CATALYZED BY [BMIM(BF4)] IONIC LIQUID IN METHANOLOrganic Communications, 2013, 6(1), 31-40,
Synthetic Routes 8
Condizioni di reazione
1.1 Solvents: Aniline
Riferimento
- Halogenated ketones. I. The bromination of acetone and methyl ethyl ketoneJournal of the Chemical Society, 1948, 272, 272-5,
Synthetic Routes 9
Condizioni di reazione
1.1 Catalysts: Copper Solvents: Dimethylformamide ; 8 h, 120 °C
Riferimento
- Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and AlcoholsAdvanced Synthesis & Catalysis, 2014, 356(1), 189-198,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Acetic acid
Riferimento
- Phosphorus(V) oxide-methanesulfonic acide-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4,
Synthetic Routes 11
Condizioni di reazione
1.1 Catalysts: 2,2,6,6-Tetramethylpiperidine , Tris(pentafluorophenyl)borane Solvents: Toluene ; 16 h, 110 °C
Riferimento
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and OxindolesACS Catalysis, 2020, 10(8), 4835-4840,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ; 24 h, 800 psi, 120 °C
Riferimento
- [(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketonesTetrahedron Letters, 2011, 52(50), 6758-6762,
Synthetic Routes 13
Condizioni di reazione
Riferimento
- Product class 13: indole and its derivativesScience of Synthesis, 2001, 10, 361-652,
Synthetic Routes 14
Condizioni di reazione
Riferimento
- Effect of steric factors in a heterogeneous-catalytic E. Fischer reaction. XII. Heterogeneous-catalytic E. Fischer reactionZhurnal Organicheskoi Khimii, 1981, 17(4), 745-8,
Synthetic Routes 15
Condizioni di reazione
1.1 Solvents: Ethanol ; 10 min, rt
1.2 -
1.2 -
Riferimento
- Synthesis of substituted indoles using continuous flow micro reactorsTetrahedron, 2010, 66(21), 3861-3865,
Synthetic Routes 16
Condizioni di reazione
1.1 Catalysts: Tin dichloride dihydrate ; 40 °C
1.2 50 min, 40 °C
1.2 50 min, 40 °C
Riferimento
- SnCl2·2H2O-an alternative to Lewis acidic ionic liquidsChemistry Letters, 2006, 35(6), 632-633,
Synthetic Routes 17
Condizioni di reazione
1.1 Solvents: Xylene ; 24 h, 150 °C
Riferimento
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and OxindolesACS Catalysis, 2020, 10(8), 4835-4840,
Synthetic Routes 18
Synthetic Routes 19
Condizioni di reazione
Riferimento
- Product subclass 4: palladium-alkene complexesScience of Synthesis, 2002, 1, 319-387,
Synthetic Routes 20
Condizioni di reazione
1.1 Catalysts: 2,2,2-Trifluoroethanol , Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ; 20 h, reflux
Riferimento
- Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium CatalystAngewandte Chemie, 2013, 52(27), 6983-6987,
Synthetic Routes 21
Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol
Riferimento
- DBU, a highly efficient reagent for the facile regeneration of (hetero)arylamines from their acetamides and benzamides: influence of solvent, temperature, and microwave irradiationSynthetic Communications, 2002, 32(2), 265-272,
2,3-Dimethylindole Raw materials
- Benzene, 1-(1-methyl-1-propenyl)-2-nitro-
- 2-Butanone, 3-(phenylamino)-
- 5H-Dibenz[b,f]azepine, 10,11-dihydro-2,8-dimethoxy-5-methyl-
- 2H-1,2,3-Diazaphosphole, 4,5-dimethyl-2-phenyl-
- Benzenamine,4-methoxy-N-(4-methoxyphenyl)-N-methyl-
- 2,3-Dimethylindoline
- 2-Methylindole
- 1-(2,3-dimethyl-1H-indol-1-yl)-Ethanone
- Phenylhydrazine Hydrochloride (1:1)
2,3-Dimethylindole Preparation Products
2,3-Dimethylindole Letteratura correlata
-
Mylla Cristie da Silva Mendes,Bruno Rodrigues Fazolo,Jéssica Maria de Souza,Leonardo Gomes de Vasconcelos,Paulo Teixeira de Sousa Junior,Evandro Luiz Dall'Oglio,Marcos Ant?nio Soares,Olívia Moreira Sampaio,Lucas Campos Curcino Vieira Photochem. Photobiol. Sci. 2019 18 1350
-
Ming Liu,Ming Shi,Hong Meng New J. Chem. 2020 44 2961
-
Yuan Dong,Haoming Zhao,Yinheng Zhao,Ming Yang,Heshun Zhang,Hansong Cheng RSC Adv. 2021 11 15729
-
Christopher A. Hughes-Whiffing,Alexis Perry Org. Biomol. Chem. 2021 19 627
-
Matyas Tursky,Linda L. R. Lorentz-Petersen,Lasse B. Olsen,Robert Madsen Org. Biomol. Chem. 2010 8 5576
91-55-4 (2,3-Dimethylindole) Prodotti correlati
- 21296-92-4(2,3,5-Trimethyl-1H-indole)
- 1721-89-7(2,3-Dimethylquinoline)
- 27505-78-8(2,3,7-Trimethylindole)
- 1782467-95-1(Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate)
- 2228670-31-1(3-(2-bromo-6-fluorophenyl)azetidin-3-ol)
- 161511-90-6(tert-butyl (2R)-2-(hydroxymethyl)azetidine-1-carboxylate)
- 2097414-86-1(3-(3-hydroxypropyl)-4-nitrophenol)
- 1890136-54-5(1-(2-Bromophenyl)-3,5-diphenylbenzene)
- 2229602-39-3((2-bromo-1,3-thiazol-4-yl)methanesulfonyl fluoride)
- 101-96-2(N,N'-di-sec-Butyl-p-phenylenediamine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91-55-4)2,3-Dimethylindole

Purezza:99%
Quantità:100g
Prezzo ($):203.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91-55-4)2,3-Dimethylindole

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta